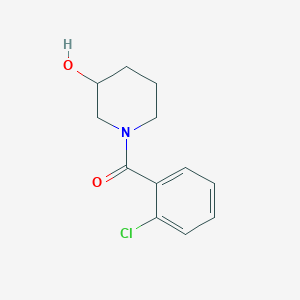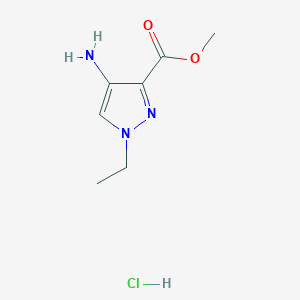
1-(2-Chlorobenzoyl)piperidin-3-ol
Overview
Description
1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Scientific Research Applications
Stereochemistry of Ionic Thiol Addition
Research on piperidine-catalyzed addition of thiols to benzoyl compounds, including p-chlorobenzoyl-phenylacetylenes, highlighted the formation of mixtures of isomers. In different solvents, distinct isomers were obtained, indicating the solvent's role in influencing the stereochemistry of these reactions. This is crucial for understanding the chemical behavior of similar structures to 1-(2-Chlorobenzoyl)piperidin-3-ol (Omar & Basyouni, 1974).
Structural and Electronic Properties of Anticonvulsant Drugs
Studies on crystal structures of anticonvulsant compounds, including various piperidin-4-ols, have been carried out. These studies provide insights into the orientation and electronic distribution in molecules, which are vital for understanding the pharmacological properties of compounds like 1-(2-Chlorobenzoyl)piperidin-3-ol (Georges et al., 1989).
Synthesis and Characterization of Piperidine Derivatives
Research on the synthesis of various piperidine derivatives has been conducted, focusing on methods to create these compounds efficiently. Such studies are fundamental to the production and application of similar compounds in medicinal chemistry and drug development (Reese & Thompson, 1988).
Application in Alkaloid Synthesis
The synthesis of cis,cis 2,6-disubstituted piperidin-3-ol, closely related to 1-(2-Chlorobenzoyl)piperidin-3-ol, demonstrates its use as a chiral building block for alkaloid synthesis. This showcases the compound's relevance in creating complex molecular structures found in various natural products (Momose et al., 1997).
Antimicrobial Activity Studies
Studies on derivatives of piperidin-4-ols, including compounds structurally related to 1-(2-Chlorobenzoyl)piperidin-3-ol, have explored their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABGTHHLANHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)


![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)
![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)




![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)


